2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride
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Overview
Description
2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride is a chemical compound with the molecular formula C5H13NOS2·HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with methylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reagents, precise temperature control, and efficient mixing to ensure high yield and purity. The final product is then crystallized, filtered, and dried to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It can also modulate enzyme activity by binding to active sites, thereby influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol hydrochloride: Similar structure but lacks the methylsulfanyl group.
2-Amino-3-(methylsulfanyl)propan-1-ol: Similar but without the hydrochloride salt.
Uniqueness
2-Amino-2-methyl-3-(methylsulfanyl)propan-1-olhydrochloride is unique due to the presence of both amino and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H14ClNOS |
---|---|
Molecular Weight |
171.69 g/mol |
IUPAC Name |
2-amino-2-methyl-3-methylsulfanylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NOS.ClH/c1-5(6,3-7)4-8-2;/h7H,3-4,6H2,1-2H3;1H |
InChI Key |
MORHVTBCLNQLML-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CSC)N.Cl |
Origin of Product |
United States |
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